Dimethyl(piperidin-2-yl)phosphine oxide Dimethyl(piperidin-2-yl)phosphine oxide
Brand Name: Vulcanchem
CAS No.: 2287273-49-6
VCID: VC8346532
InChI: InChI=1S/C7H16NOP/c1-10(2,9)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3
SMILES: CP(=O)(C)C1CCCCN1
Molecular Formula: C7H16NOP
Molecular Weight: 161.18

Dimethyl(piperidin-2-yl)phosphine oxide

CAS No.: 2287273-49-6

Cat. No.: VC8346532

Molecular Formula: C7H16NOP

Molecular Weight: 161.18

* For research use only. Not for human or veterinary use.

Dimethyl(piperidin-2-yl)phosphine oxide - 2287273-49-6

Specification

CAS No. 2287273-49-6
Molecular Formula C7H16NOP
Molecular Weight 161.18
IUPAC Name 2-dimethylphosphorylpiperidine
Standard InChI InChI=1S/C7H16NOP/c1-10(2,9)7-5-3-4-6-8-7/h7-8H,3-6H2,1-2H3
Standard InChI Key SGQGPVKQRKTOLP-UHFFFAOYSA-N
SMILES CP(=O)(C)C1CCCCN1
Canonical SMILES CP(=O)(C)C1CCCCN1

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of a six-membered piperidine ring with a phosphorus atom at the 2-position, bonded to two methyl groups and an oxygen atom (Figure 1). The hydrochloride salt (C₇H₁₇ClNOP, CAS 2411305-53-6) is commonly isolated to enhance stability . Its IUPAC name, 2-dimethylphosphorylpiperidine, reflects this arrangement, while the InChI key (SGQGPVKQRKTOLP-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₇H₁₆NOP (free base)
Molar Mass197.64 g/mol (hydrochloride)
LogD (pH 7.4)0.78 (free base)
Hydrogen Bond Acceptors2 (P=O and N)
Topological Polar Surface Area29.5 Ų

Synthetic Methodologies

Phospha-Mannich Condensation

A scalable route involves reacting HP(O)Me₂ (dimethylphosphine oxide) with cyclic imines or monoprotected diamines under acidic conditions. This Kabachnik-Fields-type reaction yields azetidine, pyrrolidine, and piperidine derivatives in 44–60% isolated yields. For instance, piperazin-1-ylmethyl derivatives are obtained via condensation with paraformaldehyde and subsequent hydrogenolysis .

Palladium-Catalyzed Cross-Coupling

Vinyl triflate intermediates, generated from ketones, undergo palladium-catalyzed coupling with HP(O)Me₂ to form unsaturated phosphine oxides. Hydrogenation of these intermediates produces saturated analogs, such as 2,2-dimethylpyrrolidin-3-yl derivatives, in 58–84% yields .

Table 2: Representative Synthetic Routes

Starting MaterialKey StepYield (%)Scale (g)
Piperidine + HP(O)Me₂Phospha-Mannich condensation9350+
4-Oxoproline derivativeTriflation/coupling8025
2-ChloroacetaldehydeEpoxide ring opening8570

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The phosphine oxide group enhances aqueous solubility but reduces membrane permeability due to high polarity (LogD = 0.78) . Structural modifications, such as gem-dimethyl substitution on the piperidine ring, improve lipophilicity (LogD = 1.33) and oral bioavailability .

Metabolic Stability

Applications in Drug Discovery

Kinase Inhibition

The compound serves as a key scaffold in selective CDK7 inhibitors (e.g., SY-5609). Its phosphine oxide moiety forms hydrogen bonds with kinase hinge regions, enhancing target affinity while minimizing off-target effects .

Table 3: Biological Activity Data

DerivativeCDK7 IC₅₀ (nM)Selectivity (vs CDK2/9)Oral Bioavailability (%)
Phosphine oxide analog1.2>100-fold39
gem-Dimethyl variant0.8>500-fold62

Molecular Shape Analysis

Piperidine derivatives with C-substituents exhibit superior drug-like properties compared to unsubstituted analogs:

  • Fsp³: 0.71 vs 0.45 (higher saturation)

  • Plane of Best Fit (PBF): 0.85 vs 0.92 (reduced flatness)

  • Principal Moment of Inertia (PMI): Clustered in 3D space, indicating consistent molecular geometry .

Comparative Analysis with Structural Analogs

Morpholine and Azetidine Derivatives

Morpholine analogs show reduced metabolic stability due to the oxygen atom’s susceptibility to oxidation. Azetidine-containing phosphine oxides, while synthetically accessible, suffer from ring strain-induced reactivity .

Pyridine-Based Phosphine Oxides

Pyridinyl variants (e.g., dimethyl(2-pyridyl)phosphine oxide) exhibit stronger hydrogen bonding but poorer solubility profiles. The piperidine ring’s saturation provides conformational flexibility absent in aromatic systems .

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